Cas no 62004-05-1 (2-Cyano-3-hydroxy-N-3-(trifluoromethyl)phenyl-2-butenamide)

2-Cyano-3-hydroxy-N-3-(trifluoromethyl)phenyl-2-butenamide structure
62004-05-1 structure
Product name:2-Cyano-3-hydroxy-N-3-(trifluoromethyl)phenyl-2-butenamide
CAS No:62004-05-1
MF:C12H9F3N2O2
MW:270.207273244858
CID:460914
PubChem ID:54718254

2-Cyano-3-hydroxy-N-3-(trifluoromethyl)phenyl-2-butenamide Chemical and Physical Properties

Names and Identifiers

    • 2-Butenamide, 2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-
    • 2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]but-2-enamide
    • 62004-05-1
    • SCHEMBL5914898
    • UJBZHNQIBVHDDU-UHFFFAOYSA-N
    • 2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide
    • 2-Cyano-3-hydroxy-N-3-(trifluoromethyl)phenyl-2-butenamide
    • Inchi: InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-3-8(5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)
    • InChI Key: UJBZHNQIBVHDDU-UHFFFAOYSA-N
    • SMILES: CC(=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O

Computed Properties

  • Exact Mass: 270.06167
  • Monoisotopic Mass: 270.06161202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 73.1Ų
  • XLogP3: 3.3

Experimental Properties

  • PSA: 73.12

2-Cyano-3-hydroxy-N-3-(trifluoromethyl)phenyl-2-butenamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C358215-100mg
2-Cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide
62004-05-1
100mg
$ 1200.00 2023-09-08
TRC
C358215-50mg
2-Cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide
62004-05-1
50mg
$ 563.00 2023-04-18
TRC
C358215-10mg
2-Cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide
62004-05-1
10mg
$ 133.00 2023-04-18

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